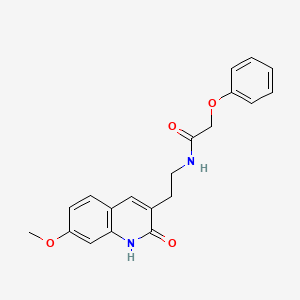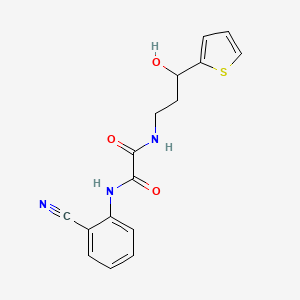![molecular formula C23H23FN6O2S B2970983 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1358560-90-3](/img/structure/B2970983.png)
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Wissenschaftliche Forschungsanwendungen
Antagonistic Activity on Serotonin Receptors
Compounds structurally related to the mentioned chemical have been synthesized and tested for their 5-HT2 (serotonin) antagonist activity. Among these compounds, derivatives have shown potent 5-HT2 antagonist activity, indicating potential applications in neurological disorders where serotonin modulation is beneficial. For instance, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have demonstrated significant 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin in some cases. Such compounds do not exhibit alpha 1 antagonist activity in vivo, suggesting specificity towards serotonin receptors, which could be valuable in designing drugs with fewer side effects related to non-specific receptor binding (Watanabe et al., 1992).
Antimicrobial Activity
Derivatives of the compound have been synthesized and assessed for their antimicrobial properties, showing high activity against various microorganism strains. This highlights their potential as a new class of antimicrobial agents that could be developed to combat resistant bacterial infections. Compounds like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives have been particularly noted for their high antimicrobial activity, providing a new avenue for the development of antimicrobial therapies (Yurttaş et al., 2016).
Structural and Biochemical Studies
The structural characterization and biochemical impacts of related compounds have been extensively studied, including their potential as insecticidal agents. These studies offer insights into the design and development of new chemical entities with desired biological activities. For instance, novel sulfonamide thiazole derivatives have been synthesized and evaluated for their insecticidal activities against specific pests, such as the cotton leafworm, indicating the versatility of these compounds in various scientific applications (Soliman et al., 2020).
Potential Antihypertensive Agents
Research into similar structures has also explored their potential as antihypertensive agents. For example, 1,2,4-triazolol[1,5-alpha]pyrimidines derivatives bearing morpholine, piperidine, or piperazine moieties have shown promising antihypertensive activity. This suggests that compounds within this chemical class could contribute to the development of new therapies for managing high blood pressure, further emphasizing the broad therapeutic potential of these molecules (Bayomi et al., 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, TRPV1, by binding to it and acting as an antagonist . This means it blocks the action of TRPV1, preventing it from responding to stimuli .
Biochemical Pathways
The antagonistic action on TRPV1 affects various biochemical pathways. TRPV1 is involved in pain perception and inflammation, so blocking its action can potentially lead to analgesic and anti-inflammatory effects .
Pharmacokinetics
The compound is described as being orally available , suggesting it can be absorbed through the gastrointestinal tract.
Result of Action
The molecular and cellular effects of the compound’s action include the potential inhibition of pain perception and inflammation due to its antagonistic effect on TRPV1 . This could potentially lead to relief from conditions associated with these symptoms.
Eigenschaften
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2S/c24-16-6-2-3-7-17(16)27-9-11-28(12-10-27)19(31)13-30-23(32)29-14-25-22-20(21(29)26-30)15-5-1-4-8-18(15)33-22/h2-3,6-7,14H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDUSWTOHWDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)
![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2970911.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[(4-chlorophenyl)methyl]-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2970914.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)


![4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)


